molecular formula C5H11NOS B8635623 Acetamide, 2-(propylthio)-

Acetamide, 2-(propylthio)-

Cat. No.: B8635623
M. Wt: 133.21 g/mol
InChI Key: DZQILWIIDUJZBN-UHFFFAOYSA-N
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Description

Acetamide, 2-(propylthio)- (IUPAC: 2-(propylsulfanyl)acetamide) is a sulfur-containing acetamide derivative characterized by a propylthio (-S-CH₂CH₂CH₃) substituent at the second carbon of the acetamide backbone.

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

2-propylsulfanylacetamide

InChI

InChI=1S/C5H11NOS/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H2,6,7)

InChI Key

DZQILWIIDUJZBN-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for acetamide derivatives. For 2-(propylthio)acetamide, hydrolysis under acidic or basic conditions cleaves the amide bond, yielding 2-(propylthio)acetic acid and ammonia (or ammonium salts in acidic media).

Key Data:

  • Thermochemistry :
    The hydrolysis of acetamide (CH₃CONH₂) to acetic acid (CH₃COOH) and ammonia (NH₃) has a reaction enthalpy of ΔH=103.5±0.08kJ/mol\Delta H^\circ = -103.5 \pm 0.08 \, \text{kJ/mol} in liquid phase and ΔH=76.1±1.4kJ/mol\Delta H^\circ = 76.1 \pm 1.4 \, \text{kJ/mol} in solid phase .
    For 2-(propylthio)acetamide, the propylthio group may slightly alter these values due to electronic and steric effects, though experimental data specific to this compound is limited.

Reaction ConditionsReagentsProductsThermodynamic Data (ΔH°)
Acidic (H₂O, H⁺)HCl/H₂SO₄2-(Propylthio)acetic acid + NH₃Similar to acetamide
Basic (H₂O, OH⁻)NaOH/KOH2-(Propylthio)acetate + NH₃Not reported

Oxidation of the Thioether Group

The propylthio (-S-CH₂CH₂CH₃) moiety can undergo oxidation to form sulfoxides (-SO-CH₂CH₂CH₃) or sulfones (-SO₂-CH₂CH₂CH₃). While direct experimental data for 2-(propylthio)acetamide is unavailable, analogous reactions in thioether-containing compounds provide a basis for prediction.

Example Pathway:

  • Sulfoxide Formation :
    2-(Propylthio)acetamide+H2O22-(Propylsulfinyl)acetamide+H2O\text{2-(Propylthio)acetamide} + \text{H}_2\text{O}_2 \rightarrow \text{2-(Propylsulfinyl)acetamide} + \text{H}_2\text{O}

  • Sulfone Formation :
    2-(Propylsulfinyl)acetamide+H2O22-(Propylsulfonyl)acetamide+H2O\text{2-(Propylsulfinyl)acetamide} + \text{H}_2\text{O}_2 \rightarrow \text{2-(Propylsulfonyl)acetamide} + \text{H}_2\text{O}

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA) .

Reduction of the Amide Group

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide group to a primary amine:
2-(Propylthio)acetamide+LiAlH42-(Propylthio)ethylamine+Al(OH)3+Li+\text{2-(Propylthio)acetamide} + \text{LiAlH}_4 \rightarrow \text{2-(Propylthio)ethylamine} + \text{Al(OH)}_3 + \text{Li}^+

Challenges :

  • The propylthio group may sterically hinder reduction.

  • Yields and optimal conditions for this reaction remain uncharacterized in literature.

Substitution at the α-Carbon

If a leaving group (e.g., Cl) is present at the α-carbon, nucleophilic substitution reactions are feasible. For example, in the synthesis of N-(4-(phenylamino)phenyl)-2-(propylthio)acetamide , chloroacetyl chloride reacts with amines to form acetamides:
ClCH2C(O)Cl+ArNH2ArNH-C(O)-CH2-S-Pr\text{ClCH}_2\text{C(O)Cl} + \text{ArNH}_2 \rightarrow \text{ArNH-C(O)-CH}_2\text{-S-Pr}

Key Insight :

  • The propylthio group remains stable under mild nucleophilic conditions .

Stability and Compatibility

  • Thermal Decomposition : Acetamides decompose at high temperatures (>440°C), forming CO₂ and CH₄ or ketene (CH₂=C=O) . The propylthio group may lower decomposition temperatures due to sulfur’s destabilizing effects.

  • Metal Compatibility : Like other acetamides, 2-(propylthio)acetamide is mildly corrosive to metals (e.g., Mg, Zn) .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent-Driven Pharmacological Activity

Anti-Cancer Agents

Phenoxy acetamide derivatives, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38), exhibit potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines via sulfonyl and quinazoline moieties enhancing target binding .

Anti-Microbial and Anti-Fungal Agents

Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) show efficacy against gram-positive bacteria and fungi due to sulfonyl and heterocyclic groups .

Receptor-Specific Agonists

Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide) act as FPR1/FPR2 agonists, leveraging methoxybenzyl and pyridazinone motifs for receptor activation . The propylthio group’s electron-donating nature and larger steric profile could disrupt such binding, suggesting divergent biological targets.

Carbodiimide-Mediated Coupling

The synthesis of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling between 2,6-dichlorophenylacetic acid and 2-aminothiazole, achieving high yields via stabilized intermediates . For 2-(propylthio)acetamide, a similar approach could be employed, substituting thiol-containing reactants for the propylthio group introduction.

Physicochemical and Structural Properties

Solubility and Lipophilicity

For instance, N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () combines fluorine’s electronegativity with benzothiazole’s rigidity, achieving balanced solubility .

Crystallography and Stability

In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice . The propylthio group’s flexibility may reduce crystalline order but improve amorphous phase stability, impacting formulation strategies.

Data Tables

Table 1: Key Pharmacological Comparisons

Compound Substituent Activity (IC₅₀/µM) Target
38 Quinazoline-sulfonyl 0.8–1.2 (MCF-7) Topoisomerase II
47 Benzo[d]thiazole 2.5 (S. aureus) Cell wall synthesis
N-(4-Bromophenyl)... Pyridazinone 0.3 (FPR2) Formyl peptide receptor
2-(Propylthio)acetamide Propylthio Data pending Hypothetical redox targets

Table 2: Physicochemical Properties

Compound logP Solubility (mg/mL) Melting Point (°C)
47 3.2 0.12 180–182
2-(2,6-Dichlorophenyl)... 2.8 0.08 489–491
2-(Propylthio)acetamide ~2.5 Estimated low Not reported

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(propylthio)acetamide with high purity in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between propylthiol and chloroacetamide derivatives under controlled conditions. Key steps include:

  • Use of anhydrous solvents (e.g., DMF) to minimize hydrolysis .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure completion .
  • Purification via column chromatography or recrystallization to achieve ≥95% purity, verified by NMR and mass spectrometry .
    • Table 1 : Common Synthesis Parameters
ParameterOptimal RangeAnalytical Validation Method
Temperature60–80°CTLC (Rf = 0.3–0.5)
Reaction Time6–12 hoursHPLC retention time analysis
Solvent SystemDMF/EtOAc (3:1)NMR (δ 1.2–1.6 ppm for propyl group)

Q. Which analytical techniques are most reliable for characterizing 2-(propylthio)acetamide’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., thioether protons at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 148.2) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers evaluate the stability of 2-(propylthio)acetamide under standard laboratory storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies at 40°C/75% RH for 6 months to simulate long-term storage .
  • Monitor degradation via HPLC and track loss of parent compound (<5% degradation is acceptable) .
  • Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What experimental design principles are critical for investigating 2-(propylthio)acetamide’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) .
  • Validate specificity via competitive inhibition studies with substrate analogs .
  • Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics .
    • Table 2 : Common Enzymatic Assay Parameters
Enzyme TargetSubstrateInhibition TypeIC50 Range
Tyrosine KinaseATPCompetitive10–50 µM
Phosphatasep-NitrophenylphosphateNon-competitive5–20 µM

Q. How can researchers resolve contradictions in reported anticancer activity data for 2-(propylthio)acetamide across cell lines?

  • Methodological Answer :

  • Perform dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HeLa, MCF-7) to identify lineage-specific effects .
  • Validate apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
  • Use transcriptomic profiling (RNA-seq) to identify differential gene expression patterns underlying resistance .

Q. What computational strategies are effective for modeling 2-(propylthio)acetamide’s interaction with biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .
  • Conduct molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinities .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 values .
  • Apply ANOVA with Tukey’s post-hoc test to compare means across treatment groups .
  • Report confidence intervals (95%) and effect sizes (Cohen’s d) to quantify significance .

Q. How can researchers ensure reproducibility of 2-(propylthio)acetamide’s biological assays?

  • Methodological Answer :

  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
  • Document assay protocols using MIAME (Minimum Information About a Microarray Experiment) standards .
  • Include positive/negative controls (e.g., staurosporine for apoptosis assays) in all experiments .

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